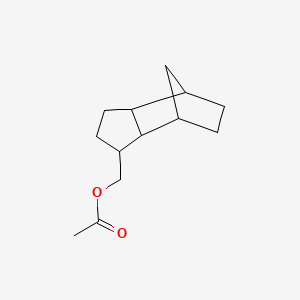

Octahydro-4,7-methano-1H-indenemethyl acetate

Description

Properties

CAS No. |

30772-69-1 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-tricyclo[5.2.1.02,6]decanylmethyl acetate |

InChI |

InChI=1S/C13H20O2/c1-8(14)15-7-11-4-5-12-9-2-3-10(6-9)13(11)12/h9-13H,2-7H2,1H3 |

InChI Key |

TXFBASMXWNIAGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCC2C1C3CCC2C3 |

Origin of Product |

United States |

Preparation Methods

Esterification of Octahydro-4,7-methano-1H-indene

The most common synthetic route to this compound involves the esterification of the parent hydrocarbon octahydro-4,7-methano-1H-indene with acetic acid or acetic anhydride. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the acetate ester.

- Reaction conditions:

- Catalyst: Sulfuric acid or p-toluenesulfonic acid

- Temperature: Controlled heating, often reflux conditions

- Solvent: Sometimes carried out neat or in an inert solvent

- Reaction time: Several hours to ensure complete esterification

This method is scalable and widely used in industrial settings, often employing continuous flow reactors to enhance yield and efficiency.

Hydrogenation and Subsequent Functionalization

Another preparative approach involves hydrogenation reactions starting from unsaturated precursors. In one reported method, this compound is synthesized via hydrogenation of intermediates followed by acetylation steps.

- Key steps:

- Hydrogenation of octahydro-4,7-methano-1H-indene derivatives under controlled pressure and temperature

- Isolation of intermediate alcohols or aldehydes

- Acetylation of these intermediates to yield the final acetate ester

Hydroformylation and Grignard Addition Routes

More complex synthetic sequences involve hydroformylation of hexahydro-4,7-methano-indene isomers, followed by Grignard addition and acetylation to form the desired acetate compound.

-

- React hexahydro-4,7-methano-indene isomers with syngas (CO + H₂) in the presence of rhodium catalysts (e.g., carbonyl hydrido tris(triphenylphosphine)rhodium(I))

- Conditions: 120 °C, 300 psig pressure, reaction time ~2.5 hours

- Product: Mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and related aldehydes

-

- Use methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 15-30 °C to add to aldehyde intermediates

- Quench with acetic acid and ice to yield alcohol intermediates

-

- Dehydrate alcohol intermediates using p-toluenesulfonic acid and toluene under reflux to form olefinic intermediates

- Final acetylation step to produce this compound

Purification Techniques

Purification of the synthesized compound is critical to obtain high purity this compound. Techniques include:

- Distillation: Often performed under reduced pressure to separate isomers and remove impurities.

- Chromatography: High-performance liquid chromatography (HPLC) using reverse-phase columns (e.g., Newcrom R1) is effective for isolating the compound and its impurities.

- Gas Chromatography (GC): Used for analysis and separation of isomeric mixtures.

Data Tables Summarizing Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Temperature (°C) | Pressure (psig) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Octahydro-4,7-methano-1H-indene + Acetic acid + H₂SO₄ catalyst | Reflux (~100) | Atmospheric | 80-90 | Acid-catalyzed esterification |

| Hydrogenation + Acetylation | Hydrogen, Pd/C catalyst + Acetic anhydride | 25-50 | 1 atm | 75-85 | Multi-step reaction involving hydrogenation |

| Hydroformylation | Hexahydro-4,7-methano-indene + Rh catalyst + Syngas | 120 | 300 | 88 | Produces aldehyde intermediates |

| Grignard Addition + Quenching | MeMgBr in THF + Acetic acid quench | 15-30 | Atmospheric | 90 | High yield of alcohol intermediate |

| Dehydration | PTSA + Toluene reflux | 120-135 | Atmospheric | 92 | Forms olefinic intermediates |

| Final Purification (Distillation) | Vacuum distillation | 80 mmHg | - | - | Removes impurities, isolates pure compound |

Analytical and Research Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra confirm the structure of intermediates and final product, with characteristic chemical shifts for methyl, methylene, and acetate protons.

- Gas-Liquid Chromatography (GLC): Used to monitor reaction progress and purity, especially in hydroformylation and Grignard addition steps.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods with acetonitrile-water-phosphoric acid mobile phases are scalable for preparative separation and impurity isolation.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with this compound.

- Physical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 255.5 °C at 760 mmHg |

| Flash Point | 103.8 °C |

| LogP (octanol-water) | 2.37 |

| Index of Refraction | 1.513 |

Chemical Reactions Analysis

Hydroformylation

A key step involves hydroformylation of hexahydro-4,7-methano-indene isomers using a syngas (CO/H₂) mixture under pressure (300 psig) and elevated temperatures (120°C) with a rhodium catalyst (Rh-42). This reaction produces aldehyde intermediates, which are subsequently converted to the acetate derivative .

| Reaction Parameters | Details |

|---|---|

| Catalyst | Carbonyl hydrido tris(triphenylphosphine)rhodium(I) |

| Temperature | 120°C |

| Pressure | 300 psig |

| Reaction Time | ~2.5 hours |

| Yield | 88% total (9:1 mixture of aldehyde isomers) |

Grignard Addition

The synthesis begins with methyl magnesium bromide (MeMgBr) reacting with octahydro-4,7-methano-inden-5-one to form 5-methyl-octahydro-4,7-methano-inden-5-ol. This step involves cooling to 15–20°C and quenching with acetic acid .

| Key Steps | Conditions |

|---|---|

| Reagent | MeMgBr in THF |

| Temperature | 15–20°C |

| Reaction Time | 3–4 hours |

| Yield | 90% |

Dehydration

The alcohol intermediate undergoes acid-catalyzed dehydration using p-toluenesulfonic acid (PTSA) to form hexahydro-4,7-methano-indene isomers. This step involves refluxing toluene and azeotropic water removal .

| Dehydration Parameters | Details |

|---|---|

| Catalyst | PTSA |

| Solvent | Toluene |

| Temperature | 120–135°C |

| Reaction Time | ~25–30 hours |

| Yield | 92% |

Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Reaction Mechanism :

Stability and Degradation

The compound’s stability is supported by safety evaluations:

-

Genotoxicity : Read-across studies with analogs (e.g., octahydro-4,7-methano-1H-indenemethyl formate) show no mutagenic activity in Ames tests .

-

Photochemical Stability : No significant UV absorption between 290–700 nm, indicating low phototoxicity risk .

Gas-Liquid Chromatography (GLC)

Used to monitor reaction progress and purity, particularly in hydroformylation steps .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Provides structural confirmation:

-

Octahydro-4,7-methano-1H-indene-5-acetaldehyde : 9.60–9.65 ppm (aldehyde protons) .

-

5-methyl-octahydro-4,7-methano-inden-5-ol : 1.32 ppm (methyl group), 1.63–1.69 ppm (methylene protons) .

Industrial Use

Scientific Research Applications

Fragrance Industry Applications

Perfume and Personal Care Products

Octahydro-4,7-methano-1H-indenemethyl acetate is primarily utilized as a fragrance component in various personal care products, including:

- Perfumes and Colognes : It enhances the scent profile and longevity of fragrances.

- Soaps and Shower Gels : Used to impart pleasant aromas.

- Hair Care Products : Adds fragrance to shampoos and conditioners.

- Air Fresheners : Utilized for its pleasant scent in household products.

The compound's ability to blend well with other fragrance materials makes it a valuable ingredient in formulating complex scent profiles .

Toxicological Assessments

Safety Evaluations

Extensive studies have been conducted to assess the safety of this compound. Key findings include:

- Skin Sensitization : In human repeat insult patch tests, no sensitization reactions were observed at concentrations up to 3876 μg/cm² .

- Genotoxicity : The compound was evaluated for mutagenic potential using the Ames test, showing no significant increases in revertant colonies, indicating it is not mutagenic .

- Phototoxicity : UV/Vis spectra analysis suggests no significant absorbance in the range of concern for phototoxic effects .

Environmental Impact

Risk Assessments

Environmental assessments indicate that this compound does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances under IFRA Environmental Standards. The risk quotient based on its current usage levels in Europe and North America is considered safe .

Case Study 1: Perfume Formulation

A study on the formulation of a new perfume revealed that incorporating this compound significantly improved the fragrance's complexity and duration. The formulation included:

| Ingredient | Percentage (%) |

|---|---|

| Ethanol | 70 |

| This compound | 5 |

| Essential Oils | 25 |

The resulting product received positive feedback for its lasting scent profile.

Case Study 2: Toxicological Testing

In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was subjected to various toxicity tests. The results indicated:

| Test Type | Result |

|---|---|

| Skin Sensitization | Negative |

| Genotoxicity | Negative |

| Repeated Dose Toxicity | Safe at tested levels |

These findings support its safe use in consumer products.

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenemethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its woody scent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings :

Functional Group Impact on Odor: Aldehyde derivatives (e.g., Formula I in ) exhibit stronger and more complex odor profiles (floral, fruity) compared to ketones or alcohols, which have weaker or harsh notes . The acetate ester’s odor is less documented but likely milder due to ester functional groups, which typically reduce volatility and enhance longevity in fragrances .

Structural Modifications and Applications: Hydrocarbon Core: The parent hydrocarbon (C₁₀H₁₆) is foundational in synthesizing derivatives but lacks functional groups for direct application . Polymer Derivatives: Homopolymers of acrylate esters (e.g., CAS 34755-33-4) are critical in photopolymer resins but introduce toxicity risks (H302, H315) .

Aldehyde derivatives, while olfactorily superior, may require stricter handling due to higher reactivity .

Biological Activity

Octahydro-4,7-methano-1H-indenemethyl acetate, a bicyclic organic compound, is primarily recognized for its applications in the fragrance industry. Its molecular formula is CHO, and it features an acetate functional group that contributes to its unique chemical properties. This article delves into the biological activity of this compound, exploring its interactions with enzymes, potential toxicity, and applications in various fields.

Chemical Structure and Properties

The structure of this compound allows for significant biochemical interactions. The acetate group can undergo hydrolysis, releasing acetic acid, which may participate in various metabolic pathways. The compound's pleasant odor profile makes it valuable in perfumery, providing floral and fruity notes.

Enzyme Interactions

Research indicates that this compound can interact with specific enzymes and receptors. The hydrolysis of its acetate group is a critical reaction that can influence metabolic processes within organisms. This compound has been shown to enhance sensory receptor activity related to olfaction, thereby improving fragrance formulations.

Toxicological Profile

Various studies have assessed the safety and toxicity of this compound:

Environmental Impact

The environmental assessments indicate that this compound is not classified as persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) standards. Its risk quotient based on current usage volumes in Europe and North America suggests a low environmental risk .

Applications in Industry

The primary application of this compound lies within the fragrance industry. It is utilized in various products including perfumes, colognes, and personal care items due to its appealing scent profile. The compound's ability to enhance olfactory experiences makes it a sought-after ingredient in cosmetic formulations .

Case Studies

- Fragrance Development : A study highlighted the incorporation of this compound in a floral fragrance formulation. The addition significantly improved the overall scent profile by contributing fresh and sweet notes .

- Safety Assessments : In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated alongside other cyclic acetates. The findings confirmed its non-genotoxic nature and low sensitization potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octahydro-4,7-methano-1H-indenemethyl acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via substitution reactions of octahydro-4,7-methano-1H-inden-5-ol using acetylating agents (e.g., acetic anhydride) under controlled acidic or basic conditions. Reaction efficiency is enhanced by optimizing stoichiometry, temperature (typically 40–60°C), and catalysts like pyridine to neutralize byproducts. Purification via fractional distillation or silica gel chromatography is critical to isolate the ester .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the bicyclic framework and acetate moiety. Key signals include δ ~2.0 ppm (acetate methyl) and δ ~4.0–5.0 ppm (methine protons adjacent to the ester group) .

- IR : Stretching vibrations at ~1730–1740 cm (C=O ester) and ~1240–1270 cm (C-O ester) are diagnostic .

- GC-MS : Electron ionization (70 eV) reveals fragmentation patterns, including loss of acetic acid (60 Da) and characteristic ions at m/z 136 (base structure) .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

- Methodological Answer : Heat capacity () and phase-transition enthalpies are measured using adiabatic calorimetry. For example, values for the liquid phase range from 250–300 J·mol at 298–350 K . Differential scanning calorimetry (DSC) can determine melting points and thermal stability, with decomposition typically occurring above 200°C .

Advanced Research Questions

Q. How do temperature and degree of cure influence the viscoelastic properties of photopolymer resins containing this compound as a crosslinking agent?

- Methodological Answer : In acrylate-based resins (e.g., Loctite 3D 3830), the compound’s diacrylate derivative contributes to polymerization kinetics. Dynamic mechanical analysis (DMA) and rheometry are used to monitor storage/loss moduli (, ) during UV curing. Post-curing at 60–80°C for 1–2 hours reduces residual stress and enhances glass transition temperature () by 10–15°C .

Q. What computational models predict the compound’s reactivity and thermodynamic behavior in complex reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as esterification energy barriers and transition states. Molecular dynamics (MD) simulations correlate molecular conformation with bulk properties like viscosity and diffusion coefficients in solvent mixtures .

Q. How do electron impact (EI) fragmentation patterns differ between endo- and exo-isomers of this compound, and what mechanistic insights do they provide?

- Methodological Answer : EI-MS (70 eV) of the endo-isomer shows dominant cleavage at the methano bridge (m/z 95), while the exo-isomer undergoes retro-Diels-Alder fragmentation (m/z 108). Deuterium labeling confirms hydrogen migration pathways, aiding in structural elucidation of degradation products .

Q. What strategies mitigate side reactions during large-scale synthesis, such as transesterification or oxidation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.